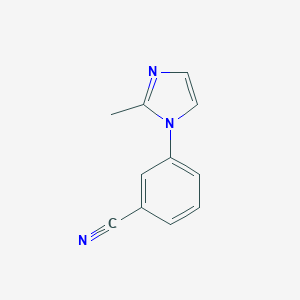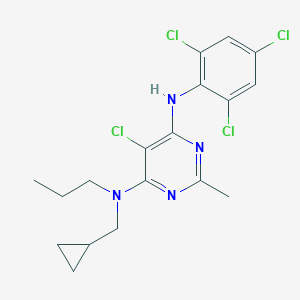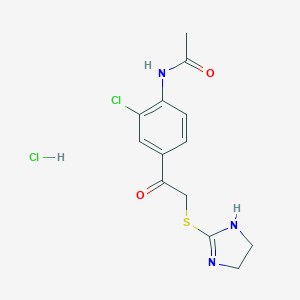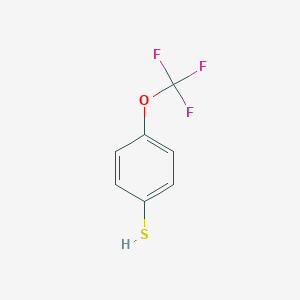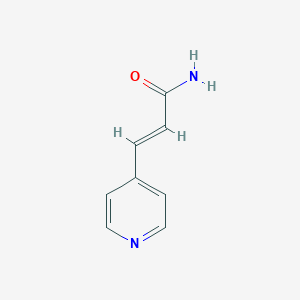
(E)-3-pyridin-4-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridinyl)acrylamide: is an organic compound that features a pyridine ring attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and acrylamide functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinyl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. One common method includes the use of a condensation reaction where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amide group of acrylamide under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(4-Pyridinyl)acrylamide are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Pyridinyl)acrylamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including reduced pyridine rings.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
Chemistry: 3-(4-Pyridinyl)acrylamide is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity. Research is ongoing to explore its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, 3-(4-Pyridinyl)acrylamide can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Pyridinyl)acrylamide in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(2-Pyridinyl)acrylamide: Similar structure but with the pyridine ring attached at the 2-position.
3-(4-Chlorophenyl)acrylamide: Features a chlorophenyl group instead of a pyridinyl group.
3-(4-Methylpyridin-2-yl)acrylamide: Contains a methyl-substituted pyridine ring.
Uniqueness: 3-(4-Pyridinyl)acrylamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position allows for distinct interactions with biological targets compared to its isomers or analogs.
Properties
CAS No. |
180526-67-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+ |
InChI Key |
ZECBTQHPPSOJPN-OWOJBTEDSA-N |
SMILES |
C1=CN=CC=C1C=CC(=O)N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)N |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)N |
Synonyms |
2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
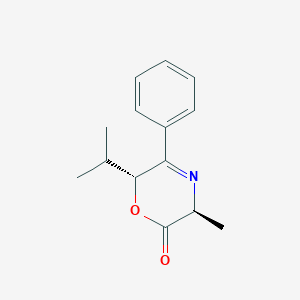
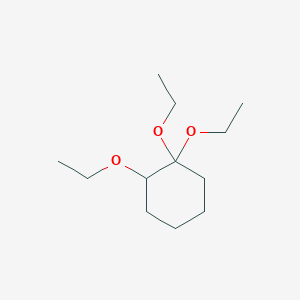
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
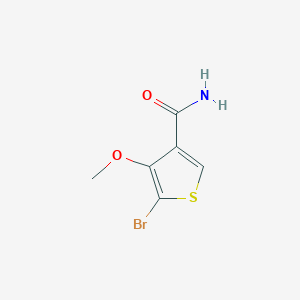
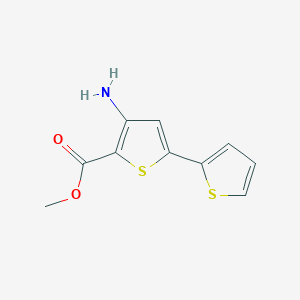
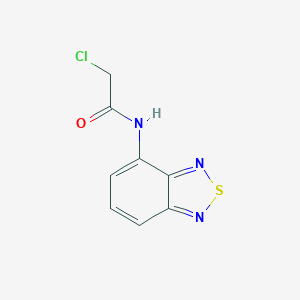
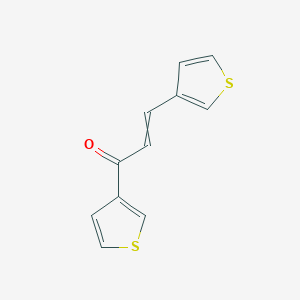
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
